molecular formula C17H19N3O4 B2607264 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1421529-60-3

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2607264
M. Wt: 329.356
InChI Key: GVVLUGRCAFCFKW-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has attracted considerable attention in recent years due to its potential as an anticancer agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Related Compounds : A study by Il’in et al. (2018) discusses the facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides, demonstrating the potential for creating highly electrophilically activated species for further chemical reactions, which could be related to the synthesis pathway of compounds similar to the one (Il’in, Bolotin, Suslonov, & Kukushkin, 2018).

  • Chemical Oxidation Studies : Research on the chemical oxidation of an anticonvulsant containing a similar isoxazole moiety highlights the complexity of reactions such compounds can undergo, providing insights into their chemical stability and reactivity patterns, which could be relevant for understanding the properties of "N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide" (Adolphe-Pierre et al., 1998).

Applications in Scientific Research

  • Anticancer Activity : Metwally et al. (2016) report on the synthesis and anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, indicating the potential therapeutic applications of similar complex molecules in cancer research (Metwally, Abdelrazek, & Eldaly, 2016).

  • Synthesis and Bioassay Studies : A study on the synthesis and crystal structure of a sulfonamide derivative showcases the importance of molecular docking and bioassay studies for understanding the interaction of complex molecules with biological targets, which could be applicable to the study of "N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide" and its potential biological activities (Al-Hourani et al., 2016).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-9-14(20-24-11)19-16(22)15(21)18-10-17(23,13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13,23H,7-8,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVLUGRCAFCFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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